molecular formula C21H32BrNO3 B1678123 Oxypyrronium bromide CAS No. 561-43-3

Oxypyrronium bromide

Cat. No.: B1678123
CAS No.: 561-43-3
M. Wt: 426.4 g/mol
InChI Key: SXGOKQARVJHRML-UHFFFAOYSA-M
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Description

Oxypyrronium bromide is a quaternary ammonium compound known for its anticholinergic and spasmolytic properties. It has been used in various medical applications, particularly for its ability to inhibit gastric motility and reduce salivation. The compound has a molecular formula of C21H32NO3 and a molecular weight of 346.4837 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxypyrronium bromide typically involves the reaction of pyrrolidine derivatives with bromine. One common method includes the use of hydrogen bromide in acetic anhydride to produce the desired bromide compound . The reaction conditions often require careful control of temperature and the addition of reagents to ensure the formation of the bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated systems for the addition of reagents and control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Oxypyrronium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, acetic anhydride, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds .

Scientific Research Applications

Oxypyrronium bromide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of oxypyrronium bromide involves its interaction with muscarinic acetylcholine receptors. By acting as an antagonist at these receptors, it inhibits the parasympathetic nervous system, leading to reduced gastric motility and salivation. This effect is achieved through a dual mechanism: a specific anticholinergic effect at the acetylcholine-receptor sites and a direct effect on smooth muscle .

Properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32NO3.BrH/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3,5-6,10-11,18-19,24H,4,7-9,12-16H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGOKQARVJHRML-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971480
Record name 2-({[Cyclohexyl(hydroxy)phenylacetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561-43-3
Record name Pyrrolidinium, 2-[[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]methyl]-1,1-dimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxypyrronium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({[Cyclohexyl(hydroxy)phenylacetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxypyrronium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OXYPYRRONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D79RM7Q04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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